molecular formula C26H24N4O3S B14986561 5-(4-methylphenyl)-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide

5-(4-methylphenyl)-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide

Cat. No.: B14986561
M. Wt: 472.6 g/mol
InChI Key: OGWLVPUBKWPLEF-UHFFFAOYSA-N
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Description

5-(4-METHYLPHENYL)-N-(3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound with a multifaceted structure It is characterized by the presence of multiple functional groups, including an oxazole ring, a benzothiophene moiety, and a pyridine ring

Preparation Methods

The synthesis of 5-(4-METHYLPHENYL)-N-(3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the benzothiophene core, followed by the introduction of the oxazole ring and the pyridine moiety. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using high-pressure reactors and advanced purification techniques.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives.

Scientific Research Applications

5-(4-METHYLPHENYL)-N-(3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.

    Industry: It can be utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include those with analogous structures, such as other benzothiophene derivatives or oxazole-containing molecules Compared to these compounds, 5-(4-METHYLPHENYL)-N-(3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C26H24N4O3S

Molecular Weight

472.6 g/mol

IUPAC Name

5-(4-methylphenyl)-N-[3-(pyridin-3-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C26H24N4O3S/c1-16-8-10-18(11-9-16)21-13-20(30-33-21)24(31)29-26-23(19-6-2-3-7-22(19)34-26)25(32)28-15-17-5-4-12-27-14-17/h4-5,8-14H,2-3,6-7,15H2,1H3,(H,28,32)(H,29,31)

InChI Key

OGWLVPUBKWPLEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCC5=CN=CC=C5

Origin of Product

United States

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